SI-2
CAS No.:
Cat. No.: VC21067363
Molecular Formula: C15H15N5
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N5 |
|---|---|
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+ |
| Standard InChI Key | JNNXERNBPXXNLK-WOJGMQOQSA-N |
| Isomeric SMILES | C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3 |
| SMILES | CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 |
| Canonical SMILES | CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Identity and Properties
SI-2 hydrochloride is a synthesized small molecule with specific chemical and physical characteristics that make it suitable for both research and potential therapeutic applications. The compound is characterized by a benzimidazole core structure linked to a pyridine group through a hydrazone bridge.
Basic Chemical Information
| Property | Value |
|---|---|
| Chemical Name | 1-(2-Pyridinyl)ethanone 2-(1-methyl-1H-benzimidazol-2-yl)hydrazone hydrochloride |
| Molecular Formula | C₁₅H₁₅N₅·HCl or C₁₅H₁₆ClN₅ |
| Molecular Weight | 301.77 g/mol |
| CAS Number | 1992052-49-9 |
| PubChem ID | 121513909 |
| Appearance | Pink to red solid |
| Purity | ≥98% (HPLC) |
The chemical structure of SI-2 features a methyl-substituted benzimidazole ring system connected to a pyridine moiety via a hydrazone linkage, creating a molecule with multiple nitrogen atoms that contribute to its binding properties .
Physical Properties and Stability
SI-2 hydrochloride demonstrates favorable physical properties that contribute to its potential as a drug candidate. The compound is relatively stable when stored properly and shows good solubility characteristics in common laboratory solvents.
| Storage Condition | Stability Period |
|---|---|
| Powder at -20°C | 3 years |
| In solvent at -80°C | 1 year (sealed, away from moisture) |
| In solvent at -20°C | 1 month (sealed, away from moisture) |
| Standard storage | +4°C (sealed, away from moisture) |
The solubility profile of SI-2 hydrochloride supports its use in various research applications:
| Solvent | Maximum Concentration |
|---|---|
| Water | 15.09 mg/mL (50 mM) |
| DMSO | 6.04 mg/mL (20 mM) |
For DMSO solutions, sonication is recommended to enhance dissolution .
Biological Activities and Mechanism of Action
SI-2 hydrochloride represents a significant advancement in targeting steroid receptor coactivators, which function as critical transcriptional regulators in various cellular processes and disease states.
Primary Mechanism of Action
SI-2 functions primarily as a selective inhibitor of steroid receptor coactivator-3 (SRC-3), a member of the p160 family of nuclear receptor coactivators. The compound shows the following key mechanistic features:
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Direct physical interaction with SRC-3 protein
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Selective reduction of SRC-3 transcriptional activities
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Reduction of SRC-3 protein levels in target cells
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Additional effects on related coactivators SRC-1 and SRC-2
The molecular mechanism involves disruption of protein-protein interactions essential for SRC-3's coactivator function, effectively blocking its ability to enhance transcription of target genes .
Anti-Cancer Activity Profile
SI-2 has demonstrated potent anticancer effects, particularly against breast cancer cells:
| Activity | Potency/Effect |
|---|---|
| Breast cancer cell growth inhibition | IC₅₀ = 3.4 nM |
| Breast cancer cell death | IC₅₀ = 3-20 nM |
| Apoptosis induction | Positive in MDA-MB48 cells |
| Cell migration | Attenuated in MDA-MB48 cells |
| Cell motility and invasion | Decreased at 100 nM in MDA-MB-468 cells |
| Tumor metastasis | Reduced in MDA-MB-468 model |
These findings position SI-2 as one of the most potent small molecule inhibitors targeting the SRC family, with activity in the low nanomolar range that compares favorably with many approved cancer therapeutics .
In Vivo Efficacy
SI-2 has demonstrated efficacy in animal models of breast cancer. Key findings include:
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Significant inhibition of tumor growth in MDA-MB48 breast cancer xenograft models
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Effectiveness through oral administration, supporting its potential as an orally available drug
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Minimal acute cardiotoxicity based on hERG channel blocking assays
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Unappreciable chronic toxicity to major organs based on histological analyses
These favorable characteristics support further investigation of SI-2 as a potential therapeutic agent .
Pharmacological Properties
The pharmacological profile of SI-2 provides insights into its potential for development as a therapeutic agent.
Drug-Like Properties
SI-2 meets all of Lipinski's rule of five criteria, which predicts favorable oral bioavailability:
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Molecular weight less than 500 Da (SI-2: 301.77 Da)
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Octanol-water partition coefficient (logP) less than 5
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Fewer than 5 hydrogen bond donors
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Fewer than 10 hydrogen bond acceptors
These properties, combined with its demonstrated oral bioavailability in animal models, suggest that SI-2 has favorable characteristics for potential development as an orally administered drug .
Research Applications and Future Directions
SI-2 represents an important tool for investigating SRC-3 biology and has potential applications in both basic research and therapeutic development.
Current Research Applications
As a selective SRC-3 inhibitor, SI-2 has been utilized in several research contexts:
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Exploring the role of SRC-3 in cancer progression and metastasis
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Investigating the relationship between SRC family members in various cellular processes
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Understanding the downstream effects of SRC-3 inhibition on gene expression patterns
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Studying the role of SRC-3 in neuronal functions and synaptic plasticity
A 2021 study by Wei et al. revealed that SRC-3 acetylates calmodulin in the mouse brain, affecting synaptic plasticity and fear learning, demonstrating the versatility of SI-2 as a research tool beyond cancer applications .
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